molecular formula C27H33O3P B049063 Tris(4-methoxy-3,5-dimethylphenyl)phosphine CAS No. 121898-64-4

Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Cat. No. B049063
M. Wt: 436.5 g/mol
InChI Key: BDGUINGZRGNLPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(4-methoxy-3,5-dimethylphenyl)phosphine involves the reaction of methoxy- and methyl-substituted phenyl derivatives with phosphorus sources under specific conditions. While direct analogs of Tris(4-methoxy-3,5-dimethylphenyl)phosphine are less reported, related phosphines have been synthesized to investigate the substituent effects on the phosphine properties, indicating a methodology that could be adapted for the target molecule (Sasaki, Sasaki, & Yoshifuji, 2008).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods have provided insights into the structure of related phosphines. The X-ray structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine reveals that the methoxy groups are perpendicular to the phenyl ring faces, highlighting the steric and electronic influences of the substituents on the phosphorus center (Romain, Ribblett, Byrn, Snyder, Storhoff, & Huffman, 2000).

Chemical Reactions and Properties

Tris(4-methoxy-3,5-dimethylphenyl)phosphine participates in various chemical reactions, leveraging its phosphine moiety and the electronic effects of its substituents. For instance, phosphines with methoxy and methyl groups have been used in catalysis, demonstrating their role in facilitating reactions through coordination to metal centers and influencing the reaction outcomes (Teng, Qiao, Zhang, Li, & Huang, 2013).

Physical Properties Analysis

The physical properties of tris(4-methoxy-3,5-dimethylphenyl)phosphine, such as solubility, melting point, and stability, are influenced by its bulky triarylphosphine structure and the electron-donating methoxy groups. These properties are critical for its handling and use in various applications, though specific data on this molecule may require extrapolation from closely related compounds.

Chemical Properties Analysis

The chemical properties of tris(4-methoxy-3,5-dimethylphenyl)phosphine, including its basicity, nucleophilicity, and oxidation potential, are affected by the substituents on the phenyl rings. Methoxy groups, being electron-donating, can modulate the electron density on the phosphorus, affecting its reactivity and interactions with other chemical species. Related studies on substituted phosphines provide a basis for understanding these effects (Sasaki, Sutoh, Murakami, & Yoshifuji, 2002).

Scientific Research Applications

  • Catalysis : Jin, Ishizuka, and Kuwano (2014) reported that the palladium complex generated from Pd(3-C3H5)Cp and tris(4-methoxy-3,5-dimethylphenyl)phosphine effectively catalyzes the [4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes (Jin, Ishizuka, & Kuwano, 2014).

  • Structural Analysis : Fang et al. (2000) investigated a structural analog of hexaphenylethane, revealing a very long P-C distance in the solid state, indicating strong steric repulsive interaction between the two parts (Fang et al., 2000).

  • Optical Properties : Sasaki et al. (2008) found that tris(2,6-diisopropyl-4-methoxyphenyl)phosphine exhibits a blue-shift in UV-Vis absorption due to methoxy groups, which slightly lower the first oxidation potential and contribute to blue-shifting UV-Vis absorption (Sasaki, Sasaki, & Yoshifuji, 2008).

  • Battery Technology : Xu et al. (2012) showed that tris(pentafluorophenyl) phosphine (TPFPP) improves the cycling performance of high voltage Li-ion batteries by forming a protective film on LiNi 0.5 Mn 1.5 O4, contributing to the battery's improved performance (Xu et al., 2012).

  • Synthesis Methods : A study by Sinou et al. (1999) presented a convenient method for preparing perfluorocarbon-soluble triarylphosphines with electronic properties similar to tris(p-methoxyphenyl)phosphine (Sinou, Pozzi, Hope, & Stuart, 1999).

  • Anticancer Properties : Reddy et al. (2018) reported that gold(i) and gold(iii) phosphine complexes show broad anticancer activity against various cancer cell lines and 3D models, highlighting the potential medical applications of such compounds (Reddy, Privér, Rao, Mirzadeh, & Bhargava, 2018).

Safety And Hazards

According to the safety data sheet, Tris(4-methoxy-3,5-dimethylphenyl)phosphine has the following hazard statements: H315 - H319 - H335 - H413 . This means it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may cause long lasting harmful effects to aquatic life .

properties

IUPAC Name

tris(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33O3P/c1-16-10-22(11-17(2)25(16)28-7)31(23-12-18(3)26(29-8)19(4)13-23)24-14-20(5)27(30-9)21(6)15-24/h10-15H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGUINGZRGNLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405156
Record name TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-methoxy-3,5-dimethylphenyl)phosphine

CAS RN

121898-64-4
Record name TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KJ Brown - 2016 - search.proquest.com
With the success of the metal based cancer drug Cisplatin, there has been increased interest in metal complexes. Along with studying metal complexes for anti-cancer properties, the …
Number of citations: 0 search.proquest.com
NDD Hill, RT Boeré - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The crystal structures of tris(3,5-dimethylphenyl)phosphine (C24H27P), (I), tris(3,5-dimethylphenyl)phosphine oxide (C24H27OP), (II), tris(4-methoxy-3,5-dimethylphenyl)phosphine (…
Number of citations: 5 scripts.iucr.org
Y Jin, K Ishizuka, R Kuwano - Synlett, 2014 - thieme-connect.com
The palladium complex, which is generated in situ from Pd(η 3 -C 3 H 5 )Cp and tris(4-methoxy-3,5-dimethylphenyl)phosphine, catalyzed the [4+2] cycloaddition of o-(silylmethyl)benzyl …
Number of citations: 1 www.thieme-connect.com
H Nawaz - 2017 - repository.pastic.gov.pk
In the present study, 62 heteroleptic Pd(II) complexes have been synthesized by reacting PdCl2 with sodium dithiocarbamate salt and different organophosphine in mixed solvent …
Number of citations: 0 repository.pastic.gov.pk
F Marszaukowski, RT Boeré… - Crystal Growth & Design, 2022 - ACS Publications
Synthesis and molecular and supramolecular structures of a series of triarylphosphines P(Ph) 3–n {4-RO-3,5-( t Bu) 2 -C 6 H 2 } n (n = 1, 3; R = SiMe 3 , H) are reported. Chemical …
Number of citations: 8 pubs.acs.org
C Pannek, KR Tarantik, K Schmitt, J Wöllenstein - Sensors, 2018 - mdpi.com
The detection of the toxic gas carbon monoxide (CO) in the low ppm range is required in different applications. We present a study of the reactivity of different gasochromic rhodium …
Number of citations: 10 www.mdpi.com
JK Yu, C Czekelius - European Journal of Organic Chemistry, 2022 - Wiley Online Library
An efficient protocol for the synthesis of 3‐ethynyl‐2‐aryl‐bicyclo[3.1.0]hexenes through a gold‐catalyzed enyne cyclization was established in this work. Depending on the specific …
K Brown - ABSTRACTS OF PAPERS OF THE …, 2016 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
Z Assefa, K Brown… - ABSTRACTS …, 2017 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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